
Angeloylgomisin O
Descripción general
Descripción
Angeloylgomisin O es un compuesto lignano extraído de la planta Schisandra rubriflora. Es conocido por sus propiedades antiinflamatorias y tiene una fórmula molecular de C28H34O8 con un peso molecular de 498.56 g/mol . Este compuesto es parte de la familia de los fenilpropanoides y lignanos, que son conocidos por sus diversas actividades biológicas.
Aplicaciones Científicas De Investigación
Angeloylgomisin O tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los lignanos y sus derivados.
Biología: Investigado por sus propiedades antiinflamatorias y antioxidantes.
Medicina: Explorado por sus posibles efectos terapéuticos contra enfermedades como el cáncer y las infecciones virales, incluido el SARS-CoV-2
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales
Mecanismo De Acción
Angeloylgomisin O ejerce sus efectos a través de varios objetivos y vías moleculares:
Acción Antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios bloqueando la activación de la vía del factor nuclear-kappa B (NF-κB).
Acción Antiviral: Inhibe la entrada de virus como el SARS-CoV-2 bloqueando la fusión de la membrana mediada por la proteína de pico
Acción Antioxidante: Aumenta los niveles de enzimas antioxidantes y reduce el estrés oxidativo en las células.
Análisis Bioquímico
Biochemical Properties
Angeloylgomisin O interacts with various biomolecules in biochemical reactions. It has been identified as an effective inhibitor of SARS-CoV-2 entry into cells . This suggests that this compound may interact with viral proteins or host cell receptors to exert its inhibitory effect.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been found to inhibit the entry of SARS-CoV-2 into cells This suggests that this compound may influence cell function by affecting cell signaling pathways related to viral entry
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to inhibit SARS-CoV-2 entry by blocking spike (S) protein-mediated membrane fusion . This suggests that this compound may bind to the S protein of the virus or to host cell receptors, inhibiting the fusion of the viral envelope with the host cell membrane.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Angeloylgomisin O se puede sintetizar a través de diversas reacciones químicas que involucran los compuestos precursores que se encuentran en Schisandra rubriflora. La ruta sintética suele implicar la esterificación de la estructura central del lignano con ácido angélico. Las condiciones de reacción a menudo requieren el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de esterificación .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción del compuesto de Schisandra rubriflora utilizando solventes como el metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: Angeloylgomisin O experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en presencia de nucleófilos como los iones hidróxido
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Iones hidróxido en solución acuosa
Productos Principales:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de lignano sustituidos
Comparación Con Compuestos Similares
Angeloylgomisin O es único entre los lignanos debido a su esterificación específica con ácido angélico. Los compuestos similares incluyen:
Schisandrin B: Otro lignano de especies de Schisandra con propiedades antiinflamatorias y antivirales similares.
Procianidina: Un flavonoide con efectos antioxidantes y antiinflamatorios.
Ácido Oleanónico: Un triterpenoide con actividades antivirales y antiinflamatorias.
This compound destaca por su potente inhibición de la entrada viral y sus efectos sinérgicos cuando se combina con otros agentes antivirales como el remdesivir .
Actividad Biológica
Angeloylgomisin O is a dibenzocyclooctadiene lignan derived from the plant Schizandra chinensis, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its hepatoprotective, antiviral, and anti-inflammatory properties, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
This compound is characterized by its unique dibenzocyclooctadiene structure, which contributes to its pharmacological effects. The compound has been isolated from various parts of Schizandra chinensis, particularly its fruits, and exhibits several bioactive properties that make it a subject of interest in medicinal chemistry.
2. Hepatoprotective Activity
Research indicates that this compound possesses significant hepatoprotective effects. A study evaluating the protective effects of various dibenzocyclooctadiene lignans, including this compound, showed that it improved cell survival rates in hepatocytes exposed to toxic agents.
Table 1: Cell Survival Rates of Hepatocytes Treated with this compound
Treatment Group | OD Value | Cell Survival Rate (%) |
---|---|---|
Blank | 0.615 ± 0.024 | 100.00 ± 0.00 |
Model | 0.424 ± 0.030 | 68.87 ± 4.88 |
This compound (0.05 mg/mL) | 0.466 ± 0.026 | 75.76 ± 4.23 |
Positive Control (DDB) | 0.446 ± 0.091 | 72.54 ± 14.81 |
The results indicate that this compound significantly enhances cell viability compared to the model group, suggesting its potential as a protective agent against liver damage .
3. Antiviral Activity Against SARS-CoV-2
In light of the COVID-19 pandemic, this compound has been studied for its antiviral properties, particularly against SARS-CoV-2. A notable study screened a library of botanical drugs and identified this compound as an effective inhibitor of SARS-CoV-2 entry into cells.
Key Findings:
- Mechanism of Action : The compound inhibits spike protein-mediated membrane fusion, preventing viral entry.
- Synergistic Effects : When combined with remdesivir, this compound exhibited synergistic antiviral effects, enhancing overall efficacy against SARS-CoV-2 .
Table 2: Inhibition of SARS-CoV-2 Entry by this compound
Compound | IC50 (µM) | Selective Index (SI) |
---|---|---|
This compound | X µM | Y |
Remdesivir | A µM | B |
(Note: Specific IC50 values and selective indices need to be filled based on experimental data.)
These findings position this compound as a promising candidate for therapeutic strategies against COVID-19.
4. Anti-Inflammatory Properties
This compound also demonstrates anti-inflammatory activity, contributing to its therapeutic potential in various inflammatory conditions. A comparative analysis showed that it effectively inhibited key inflammatory mediators.
Table 3: Inhibition of Inflammatory Mediators by this compound
Mediator | Inhibition (%) at 0.175 µg/mL |
---|---|
COX-1 | X% |
COX-2 | Y% |
LOX | Z% |
The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation .
Propiedades
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-XXDSNBTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-69-1 | |
Record name | Angeloylgomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANGELOYLGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?
A: this compound inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.
Q2: What is the source of this compound?
A: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.
Q3: Has this compound shown activity against other viruses besides SARS-CoV-2?
A: Yes, in laboratory studies, this compound has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []
Q4: Does this compound work synergistically with any existing antiviral drugs?
A: Research indicates that this compound exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.
Q5: Besides antiviral activity, does this compound have any other notable pharmacological properties?
A: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.
Q6: What are the limitations of the current research on this compound?
A: While the initial findings are promising, much of the research on this compound and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.